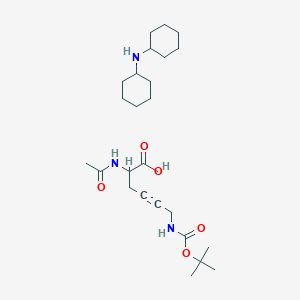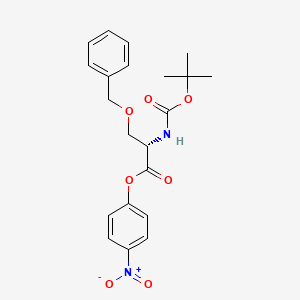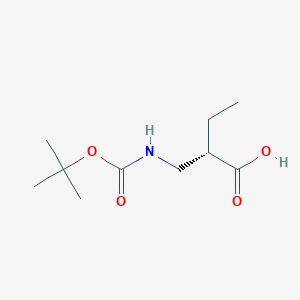
Boc-D-tyr(all)-OH
Vue d'ensemble
Description
Boc-D-tyrosine(all)-OH: is a derivative of the amino acid tyrosine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the hydroxyl group on the phenyl ring is protected by an allyl group. This compound is commonly used in peptide synthesis as a protected form of tyrosine, allowing for selective deprotection and further functionalization.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Boc-D-tyrosine(all)-OH is widely used in solid-phase peptide synthesis, allowing for the incorporation of D-tyrosine into peptides with selective deprotection steps.
Biology:
Protein Engineering: Used in the synthesis of modified proteins and peptides for studying protein structure and function.
Medicine:
Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: Employed in the production of synthetic peptides for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Protection of the Amino Group: The amino group of D-tyrosine is protected by reacting it with tert-butoxycarbonyl anhydride in the presence of a base such as sodium bicarbonate or triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at room temperature.
Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group is protected by reacting the Boc-D-tyrosine with allyl bromide in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of Boc-D-tyrosine(all)-OH follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection Reactions: Boc-D-tyrosine(all)-OH undergoes deprotection reactions to remove the Boc and allyl groups. The Boc group is typically removed using trifluoroacetic acid, while the allyl group is removed using palladium-catalyzed hydrogenation.
Coupling Reactions: This compound can participate in peptide coupling reactions, where the carboxyl group reacts with the amino group of another amino acid or peptide. Common reagents for these reactions include carbodiimides like dicyclohexylcarbodiimide and coupling agents like hydroxybenzotriazole.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid for Boc removal, palladium on carbon with hydrogen gas for allyl removal.
Coupling: Dicyclohexylcarbodiimide and hydroxybenzotriazole in solvents like dimethylformamide or dichloromethane.
Major Products:
Deprotection: D-tyrosine after removal of protecting groups.
Coupling: Peptides containing D-tyrosine residues.
Mécanisme D'action
Molecular Targets and Pathways: Boc-D-tyrosine(all)-OH itself does not have a direct biological mechanism of action as it is primarily a synthetic intermediate. peptides and proteins synthesized using this compound can interact with various molecular targets, including enzymes, receptors, and other proteins, depending on their sequence and structure.
Comparaison Avec Des Composés Similaires
Boc-D-tyrosine-OH: Similar but lacks the allyl protection on the phenolic hydroxyl group.
Fmoc-D-tyrosine(all)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) instead of Boc for amino protection.
Boc-L-tyrosine(all)-OH: The L-isomer of the compound, used for incorporating L-tyrosine into peptides.
Uniqueness: Boc-D-tyrosine(all)-OH is unique in its combination of Boc and allyl protecting groups, allowing for selective deprotection and incorporation of D-tyrosine into peptides. This makes it particularly useful in the synthesis of complex peptides and proteins where precise control over protecting group removal is required.
Propriétés
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-prop-2-enoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-5-10-22-13-8-6-12(7-9-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h5-9,14H,1,10-11H2,2-4H3,(H,18,21)(H,19,20)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRRNENSHUFZBH-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Fmoc-[D]Leu-OH](/img/structure/B613611.png)
![Fmoc-[15N]Tyr-OH](/img/structure/B613612.png)









![(2S)-3-[(4-Chlorophenyl)methoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613628.png)


